3-Ethyl-benzotriazin-4-one
Overview
Description
3-Ethyl-benzotriazin-4-one is a heterocyclic compound belonging to the benzotriazinone family. These compounds are known for their diverse pharmacological properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a benzene ring fused with a triazine ring, with an ethyl group attached to the third position and a keto group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-benzotriazin-4-one can be achieved through several methods. One common approach involves the diazotization of 2-aminobenzamide or methyl anthranilate, followed by cyclization. This method typically requires strong acids and sodium nitrite, which can be problematic due to the harsh reaction conditions and limited substrate scope .
Alternative methods have been developed to address these issues. For example, a mild protocol using a polymer-supported nitrite reagent and p-tosic acid has been reported . Another approach involves the use of nitromethane or tert-butylnitrite as the nitrogen source, avoiding the need for harsh acidic conditions . Additionally, a palladium-catalyzed annulation reaction converting 1,3-diaryltriazenes into benzotriazinones in the presence of carbon monoxide has been described .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactor technology, which allows for efficient and scalable synthesis. This method exploits acyclic aryl triazine precursors that undergo a photocyclization reaction upon exposure to violet light (420 nm), resulting in excellent yields with minimal additives or photocatalysts .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Ethyl-benzotriazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . The compound’s pharmacological effects are mediated through its interaction with various receptors and enzymes, depending on its specific application.
Comparison with Similar Compounds
1,2,3-Benzotriazin-4-one: A closely related compound with similar pharmacological properties.
Benzothiatriazine-1,1-dioxide: Another related compound known for its diuretic activity.
Uniqueness: 3-Ethyl-benzotriazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the third position and keto group at the fourth position differentiate it from other benzotriazinones and contribute to its unique reactivity and applications.
Properties
IUPAC Name |
3-ethyl-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPRPLIXXOWEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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